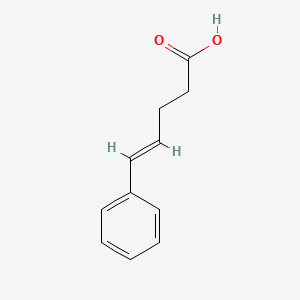

5-Phenylpent-4-enoic acid

Description

Background and Research Significance of 5-Phenylpent-4-enoic Acid

This compound, a member of the hydroxyphenylpentanoic acid (HPPeA) class, is an organic compound with the molecular formula C₁₁H₁₂O₂. evitachem.com This compound features a phenyl group attached to a pentenoic acid chain, a structure that imparts unique chemical properties and makes it a valuable intermediate in organic synthesis. evitachem.com Its systematic name, this compound, clearly describes its structure: a five-carbon chain with a double bond at the fourth carbon and a phenyl group at the fifth carbon, along with a carboxylic acid functional group. evitachem.com

The research significance of this compound spans several scientific disciplines. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. Its biological activities have also garnered considerable attention, particularly its potent nematicidal properties against plant-parasitic nematodes. evitachem.com This has led to investigations into its potential as an environmentally friendly biopesticide. evitachem.com Furthermore, it is explored in pharmaceutical development as a foundational structure for creating new therapeutic compounds. evitachem.com

Structural Overview and Stereoisomeric Considerations of this compound

The molecular structure of this compound is characterized by a five-carbon backbone. A carboxylic acid group (-COOH) is located at one end of this chain, while a phenyl group (C₆H₅) is attached to the fifth carbon. A carbon-carbon double bond is present between the fourth and fifth carbons. evitachem.com The presence of this double bond allows for the existence of stereoisomers, specifically the (E) and (Z) isomers, which differ in the spatial arrangement of the substituents around the double bond. The (E)-isomer, often referred to as (4E)-5-phenylpent-4-enoic acid, is a commonly studied form. alfa-chemistry.comrsc.org The specific stereochemistry can influence the compound's physical properties and biological activity. For example, synthesis methods can be tailored to favor the formation of a particular isomer, such as achieving a ~5:1 E/Z isomer ratio using specific catalytic systems.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 28525-69-1 |

| InChI Key | ISCHCBAXHSLKOZ-UHFFFAOYSA-N |

| Data sourced from multiple references. evitachem.comalfa-chemistry.comnih.gov |

Natural Occurrence and Biosynthetic Origins of this compound

This compound has been identified in both the plant and bacterial kingdoms. It has been isolated from culture filtrates of the entomopathogenic bacterium Photorhabdus luminescens sonorensis. evitachem.comresearchgate.net This bacterium is known for its symbiotic relationship with entomopathogenic nematodes and produces a range of secondary metabolites with insecticidal and antimicrobial properties.

In the plant kingdom, this compound is recognized as an intermediate in the biosynthesis of C-methylated chalcones in Eastern white pine (Pinus strobus) seedlings. evitachem.com Chalcones are precursors to a large class of plant secondary metabolites known as flavonoids. The biosynthesis of this compound is believed to be part of the broader phenylpropanoid pathway. ebi.ac.uk This pathway starts with the amino acid phenylalanine and is responsible for the production of a wide variety of plant compounds. ebi.ac.uk Research suggests that in the biosynthesis of curcuminoids in turmeric (Curcuma longa), a related process may occur where cinnamic acid serves as a primary precursor. tandfonline.com The formation of the this compound backbone is a key step in the synthesis of certain natural products. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHCBAXHSLKOZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenylpent 4 Enoic Acid and Its Analogues

Established Reaction Pathways

Several classical organic reactions have been successfully employed to synthesize 5-phenylpent-4-enoic acid and its analogues. These methods, while foundational, continue to be relevant in modern synthetic chemistry.

Wittig Reaction-Based Syntheses

The Wittig reaction is a prominent and versatile method for the formation of alkenes, making it a cornerstone for the synthesis of this compound. evitachem.commasterorganicchemistry.com This reaction involves the interaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com

In a typical synthesis of this compound, (3-carboxypropyl)triphenylphosphonium (B14145455) bromide is used as the phosphonium ylide precursor. evitachem.com The reaction is generally carried out in a solvent like tetrahydrofuran (B95107) at reduced temperatures, starting at 0°C for the formation of the ylide, followed by the addition of benzaldehyde (B42025) at a lower temperature of -78°C. evitachem.com The mixture is then gradually warmed to room temperature. evitachem.com The nucleophilic carbon of the ylide attacks the carbonyl carbon of benzaldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. masterorganicchemistry.com This four-membered ring subsequently decomposes to yield the desired alkene, this compound, and a triphenylphosphine (B44618) oxide byproduct. evitachem.commasterorganicchemistry.com This method is favored for its high degree of stereoselectivity, often producing the (E)-isomer of the acid. rsc.org

A similar strategy can be employed to produce analogues. For instance, starting from commercially available aldehydes, Wittig reactions with appropriate triphenyl-phosphoranylidene compounds can yield acrylic esters. rsc.org These esters can be further modified, such as through reduction and subsequent oxidation followed by another Wittig reaction, to create a variety of styrylacrylic esters. rsc.org

Grignard Reagent Approaches

Grignard reagents, which are powerful organomagnesium nucleophiles, offer another established route to this compound and its derivatives. orientjchem.org These reactions are fundamental in C-C bond formation.

One approach involves the reaction of a suitable ester with phenylmagnesium bromide. Another strategy utilizes the conjugate addition of Grignard reagents to α,β-unsaturated esters. For example, the reaction of 3-O-crotonyl-1,2:5,6-di-O-cyclohexylidene-d-glucose with phenylmagnesium bromide, followed by hydrolysis, can yield (−)-3-phenylbutyric acid. oup.com The presence of a copper(I) chloride catalyst can significantly improve the yield of this type of reaction. oup.com Similarly, reacting 3-O-cinnamoyl-1,2:5,6-di-O-cyclohexylidene-d-glucose with benzylmagnesium chloride can produce (−)-3,4-diphenylbutyric acid. oup.com While effective, the use of water-sensitive Grignard reagents necessitates strictly anhydrous reaction conditions, which can complicate the procedure. google.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reactions)

Transition metal-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful tools for the synthesis of substituted alkenes and have been applied to the preparation of this compound and its analogues. bas.bgthieme-connect.com The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. bas.bg

In the context of synthesizing this compound analogues, aryl halides can be coupled with various acrylates, acrylic acids, or acrylamides. bas.bg These reactions are often carried out in the presence of a palladium catalyst, such as Pd(TFA)₂, and can be performed under aerobic conditions. rsc.orgresearchgate.net The use of N-heterocyclic carbene (NHC) ligands can enhance the stability and activity of the palladium catalyst. bas.bg For example, the coupling of aryl halides with methyl acrylates in water can produce various substituted cinnamic acids in excellent yields. bas.bg

A notable application is the synthesis of enantiomerically pure (S)-2-amino-4-enoic acids through a Heck reaction using a chiral nickel-N-[(S)-benzylprolyl]aminobenzophenone (Ni-(S)-BPB) complex as a chiral auxiliary. thieme-connect.com This method demonstrates the high E-selectivity and good yields achievable with this approach. thieme-connect.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(TFA)₂ / α-CD | Phenylboronic acid, 6-bromohex-1-ene | (E)-5-phenylpent-4-enoic acid | 62% | rsc.org |

| Pd-NHC-Py complexes | Aryl halides, acrylates/acrylic acids | Substituted cinnamic acids | 84-97% | bas.bg |

| Ni-(S)-BPB / Pd(PPh₃)₄ | Compound 2b, bromobenzene | (S,E)-2-Amino-2-methyl-5-[phenyl]pent-4-enoic acid–Ni–(S)-BPB | - | thieme-connect.com |

Oxidative Rearrangement Strategies

Oxidative rearrangement reactions provide an alternative pathway to synthesize derivatives of this compound. One such strategy involves the oxidative rearrangement of malondialdehyde derivatives.

For example, the synthesis of (E)-2-methyl-5-phenylpent-4-enoic acid has been achieved through the oxidative rearrangement of a corresponding malondialdehyde precursor. rsc.org This type of reaction can be catalyzed by an acid, such as camphorsulfonic acid (CSA), in the presence of an oxidant like hydrogen peroxide. rsc.org Computational studies using density functional theory (DFT) can provide mechanistic insights into these rearrangements. rsc.org

Another relevant transformation is the catalytic, enantioselective sulfenofunctionalization of alkenes. When (E)-5-phenylpent-4-enoic acid is treated with N-phenylthiosaccharin in the presence of a selenophosphoramide catalyst and a catalytic amount of ethanesulfonic acid, a 6-endo cyclization occurs to yield a lactone in high yield and enantiomeric ratio. nih.gov Interestingly, using a stoichiometric amount of the acid catalyst switches the pathway to a 5-exo cyclization, also with excellent yield and enantioselectivity. nih.gov

Contemporary Synthetic Techniques

Modern synthetic chemistry continues to evolve, with a focus on developing more efficient, sustainable, and versatile methodologies. Electrochemical synthesis represents a key advancement in this area.

Electrochemical Synthesis

Electrochemical methods offer an environmentally friendly alternative for organic synthesis, as they often avoid the need for stoichiometric chemical oxidants or reductants and can proceed under mild conditions. soton.ac.ukresearchgate.net

Electrochemical protocols have been developed for the synthesis of analogues of this compound. For instance, the electrochemical decarboxylative coupling of cinnamic acids with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in an aqueous solution can produce (E)-vinyl thiocyanates. nih.govacs.orgfigshare.com Similarly, an electrocatalytic oxidation allows for the direct construction of (E)-vinyl sulfones from cinnamic acids and sodium sulfinates with high regioselectivity at room temperature. acs.org

A novel three-component electrochemical reaction has been reported for the synthesis of alkyl alkenesulfonates from cinnamic acids, sulfur dioxide (SO₂), and alcohols. nih.gov This metal-free process utilizes inexpensive graphite (B72142) electrodes and proceeds via a pseudo-Kolbe type decarboxylation. nih.gov

Furthermore, electrochemical oxidative lactonization of alkenoic acids has been demonstrated. The reaction of 4-phenylpent-4-enoic acid with diphenyl diselenide under constant current electrolysis leads to the formation of a selenated γ-lactone. researchgate.net More recently, an electrochemical oxidative CF₃ radical-induced lactonization of 4-phenylpent-4-enoic acid has been developed using NaSO₂CF₃, which proceeds in an undivided cell to yield the corresponding trifluoromethylated lactone. nih.govrsc.org

| Electrochemical Method | Reactants | Product | Yield | Reference |

| Decarboxylative Coupling | Cinnamic acids, NH₄SCN | (E)-Vinyl thiocyanates | - | nih.govacs.org |

| Decarboxylative Sulfono Functionalization | Cinnamic acids, Sodium sulfinates | (E)-Vinyl sulfones | Moderate to good | acs.org |

| Three-Component Reaction | Cinnamic acids, SO₂, Alcohols | Alkyl alkenesulfonates | up to 72% | nih.gov |

| Oxidative Selenolactonization | 4-Phenylpent-4-enoic acid, Diphenyl diselenide | Selenated γ-lactone | - | researchgate.net |

| Oxidative CF₃ Lactonization | 4-Phenylpent-4-enoic acid, NaSO₂CF₃ | Trifluoromethylated lactone | 80% (isolated) | rsc.org |

Flow Chemistry Applications in Organic Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. beilstein-journals.org This approach involves pumping reagents through a network of tubes or microreactors, where mixing and reaction occur. Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and straightforward scalability. beilstein-journals.orgsoton.ac.ukacs.org These characteristics have led to its adoption in synthesizing complex molecules and pharmaceutical intermediates, where it can improve yields, reduce reaction times, and enable novel reaction pathways. beilstein-journals.orgacs.org

The synthesis of derivatives of cinnamic acid, a close structural relative of this compound, has been successfully adapted to flow chemistry. For instance, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) has been used as a coupling reagent in a continuous flow mechanochemistry setup to produce cinnamic acid amides and hydrazides. beilstein-journals.orgnih.gov This method demonstrated significant scalability, with the capacity to produce 100 g of amide products with 90% yields. beilstein-journals.orgnih.gov Similarly, flow reactors have been employed for the enantioselective [2+2] photodimerization of cinnamic acid derivatives, achieving high conversion and enantioselectivity with reduced reaction times compared to batch processes. unimi.it

Direct applications and relevant transformations involving this compound in flow systems have also been reported. In one study, (E)-5-phenylpent-4-enoic acid was synthesized and subsequently used in an electrochemical flow reactor for an oxidative cyclization reaction to produce lactones. soton.ac.uk More recently, a gram-scale flow protocol was developed for the electrophilic bromolactonization of (E)-5-phenylpent-4-enoic acid. This approach utilized a packed bed reactor to safely generate the required peroxide reagent in situ, minimizing risks associated with its accumulation and handling while achieving a high yield of the lactone product. rsc.org

Stereoselective and Enantioselective Synthesis of Chiral Analogues

The development of synthetic methods that control stereochemistry is crucial for accessing specific, biologically active molecules. For analogues of this compound, which can possess multiple stereocenters, several advanced stereoselective and enantioselective strategies have been developed. These methods often rely on chiral catalysts, auxiliaries, or sigmatropic rearrangements to achieve high levels of diastereo- and enantiocontrol.

One powerful strategy is the use of nih.govnih.gov-sigmatropic rearrangements, such as the Ireland-Claisen and Eschenmoser-Claisen rearrangements. The Ireland-Claisen rearrangement transforms allyl esters into γ,δ-unsaturated carboxylic acids via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, proceeding through a predictable chair-like transition state that allows for high stereoselectivity. numberanalytics.com Similarly, the Eschenmoser-Claisen rearrangement has been employed for the synthesis of anti-β-substituted γ,δ-unsaturated amino acids with excellent diastereoselectivity, which is attributed to the formation of a (Z)-N,O-ketene acetal intermediate. nih.gov

Catalytic asymmetric reactions represent another major approach. Rhodium-catalyzed asymmetric hydrogenation of γ-phthalimido-substituted α,β-unsaturated carboxylic acid esters has been shown to produce chiral β-aryl-γ-amino acid esters with high enantioselectivities (93–97% ee). acs.org Organocatalysis has also been successfully applied. In a notable example, the enantioselective sulfenofunctionalization of (E)-5-phenylpent-4-enoic acid was achieved using a selenophosphoramide catalyst. researchgate.net By simply adjusting the amount of a Brønsted acid co-catalyst, the reaction could be directed to form either a 6-endo or a 5-exo cyclization product, both with excellent yield and high enantiomeric ratio (96:4 er). researchgate.net

Specific chiral analogues have been synthesized through multi-step sequences involving stereoselective steps. For example, the synthesis of (2S,3R,E)-3-(methoxymethoxy)-2-methyl-5-phenylpent-4-enoic acid was achieved starting from cinnamaldehyde, utilizing a TiCl₄-mediated modified Crimmins aldol (B89426) reaction with a chiral oxazolidinone auxiliary to install the desired stereocenters. acs.org

Gram-Scale Synthetic Protocols for Scalable Production

The transition from laboratory-scale discovery to larger-scale production is a critical step in chemical research and development. For this compound and its analogues, several synthetic protocols have been reported that demonstrate viability on a gram scale, ensuring that sufficient material can be prepared for further investigation or application.

A common and reliable method for synthesizing (E)-5-phenylpent-4-enoic acid is the Wittig reaction. One detailed procedure involves the reaction of benzaldehyde with (3-carboxypropyl)triphenylphosphonium bromide in the presence of sodium bis(trimethylsilyl)amide as the base. soton.ac.uk This protocol successfully yielded 1.00 gram of the target carboxylic acid as a white solid with a 60% yield after purification by column chromatography. soton.ac.uk

The scalability of reactions involving this compound as a starting material has also been demonstrated. A recently developed flow protocol for electrophilic bromolactonization, designed to mitigate the safety risks of using peroxide reagents, was successfully performed on a gram scale. rsc.org This combined flow-batch approach allowed for the synthesis of 1.30 grams of the corresponding bromolactone from (E)-5-phenylpent-4-enoic acid in 89% yield. rsc.org

Furthermore, synthetic routes to structurally related analogues have proven effective on a gram scale. For example, a Cu₂O-catalyzed 1,2-addition of acetonitrile (B52724) to cinnamaldehyde, followed by hydrolysis, was used to prepare (E)-3-hydroxy-5-phenylpent-4-enoic acid. The initial addition step was conducted using 1.32 grams of cinnamaldehyde. rsc.org In the context of derivatization, amidation methods for cinnamic acids, which share the same core structure, have been successfully conducted on a gram scale using PCl₃ to generate the active acid chloride in situ. nih.gov

Mechanistic Studies and Chemical Transformations of 5 Phenylpent 4 Enoic Acid

Fundamental Reactivity Patterns

Oxidative Transformations

5-Phenylpent-4-enoic acid is susceptible to oxidative transformations targeting both its carbon-carbon double bond and the carboxylic acid functional group. The specific products obtained depend on the oxidizing agent and reaction conditions employed.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize the compound. evitachem.com Under acidic aqueous conditions, potassium permanganate can lead to the cleavage of the double bond, potentially yielding 5-phenylpentanedioic acid. Chromium trioxide in an anhydrous solvent like acetone (B3395972) is known to selectively oxidize the α,β-unsaturated system, which in a related isomer, leads to the formation of a keto acid. For instance, the oxidation of 5-phenylpent-3-enoic acid with KMnO₄/H⁺ or CrO₃ results in a ketone or epoxide.

Electrochemical methods also offer a route for oxidative transformation. The anodic oxidation of sodium (E)-5-phenylpent-4-enoate in methanol (B129727) results in a mixture of erythro- and threo-5-methoxy-5-phenylpentan-4-olide. rsc.org

Table 1: Oxidative Transformations of Phenylpentenoic Acid Derivatives

| Oxidizing Agent | Substrate Isomer | Conditions | Major Product(s) | Application of Product |

| Potassium Permanganate (KMnO₄) | This compound | Acidic aqueous medium | 5-Phenylpentanedioic acid | Polymer precursors |

| Chromium Trioxide (CrO₃) | This compound | Anhydrous acetone | 4-Keto-5-phenylpentanoic acid | Bioactive intermediates |

| Sodium periodate (B1199274) (NaIO₄) | 4-Phenylpent-4-enoic acid | Not specified | Iodolactonization products | Not specified |

This table summarizes findings from related phenylpentenoic acid isomers to illustrate potential oxidative pathways. rsc.org

Reductive Transformations (Hydrogenation)

The carbon-carbon double bond in this compound is readily reduced through catalytic hydrogenation. evitachem.com This process typically involves the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. evitachem.com The reaction converts the unsaturated alkene to a saturated alkane, yielding 5-phenylpentanoic acid with high selectivity (>99%). This transformation is generally carried out under mild conditions, such as at room temperature and atmospheric pressure of hydrogen over a period of 12 hours.

Selective reduction of the carboxylic acid group in the presence of the double bond is more challenging. While strong reducing agents would typically reduce both functionalities, specific conditions can achieve selective transformations. For example, in the related 5-phenylpent-3-enoic acid, sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carboxylic acid to an alcohol under controlled conditions.

Table 2: Reductive Transformations of Phenylpentenoic Acid Derivatives

| Catalyst/Reagent | Substrate Isomer | Conditions | Product | Selectivity |

| 10% Pd/C | This compound | H₂ (1 atm), Room Temp, 12h | 5-Phenylpentanoic acid | >99% |

| Sodium Borohydride (NaBH₄) | 5-phenylpent-3-enoic acid | Methanol, 0°C to Room Temp | Partial reduction to alcohol | 60-70% |

This table includes data from different isomers to show common reductive pathways.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. evitachem.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The general mechanism involves the attack of the electron-rich benzene (B151609) ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. pressbooks.pubmasterorganicchemistry.com

The pent-4-enoic acid substituent acts as a deactivating group due to the electron-withdrawing nature of the carboxylic acid, making the phenyl ring less reactive towards electrophiles than benzene itself. This deactivating effect generally directs incoming electrophiles to the meta position. Common electrophilic aromatic substitution reactions include nitration (using nitric acid) and bromination (using bromine). evitachem.com

Nucleophilic Addition to the Alkenoic Moiety

The double bond in this compound, being part of an alkenoic acid, can act as a nucleophile and participate in electrophilic addition reactions. evitachem.com However, in related α,β-unsaturated systems like methyl (E)-5-phenylpent-4-enoate, the compound is susceptible to nucleophilic additions, particularly Michael addition. vulcanchem.com In a Michael addition, nucleophiles such as amines or thiols attack the β-carbon of the α,β-unsaturated system. vulcanchem.com This type of reactivity is significant as it allows for the formation of new carbon-heteroatom bonds and the synthesis of more complex substituted derivatives. vulcanchem.com The conjugation of the double bond with the carbonyl group in such systems creates an electron-deficient β-carbon, which is the site of nucleophilic attack.

Cyclization Reactions

Lactonization Processes

This compound and its derivatives are key substrates in various lactonization reactions, which involve the intramolecular cyclization to form a lactone (a cyclic ester). These reactions are often promoted by electrophilic reagents or catalysts.

One prominent example is halolactonization, where an electrophilic halogen source is used to induce cyclization. For instance, the bromolactonization of 4-phenylpent-4-enoic acid using N-bromosuccinimide (NBS) in the presence of a quinine-derived catalyst can produce (R)-5-(bromomethyl)-5-phenyldihydrofuran-2(3H)-one. buchler-gmbh.com Similarly, chlorolactonization can be achieved using 1,3-dichloro-5,5-dimethylhydantoin (B105842) with a dihydroquinidine-based catalyst to yield the corresponding (R)-5-(chloromethyl)-5-phenyldihydrofuran-2(3H)-one. buchler-gmbh.com

Selenium-catalyzed lactonization is another important transformation. In the case of 5-phenylpent-3-enoic acid, electrophilic selenium species can facilitate cyclization through the formation of a seleniranium intermediate, which is then attacked intramolecularly by the carboxylate group. Furthermore, a divergent synthesis of 6-endo versus 5-exo lactones from (E)-5-phenylpent-4-enoic acid has been achieved using a selenophosphoramide catalyst in the presence of N-phenylthiosaccharin. researchgate.netnih.gov The regioselectivity of the cyclization (forming a six-membered or five-membered ring) can be controlled by the amount of Brønsted acid used as an additive. researchgate.netnih.gov

Oxidative cyclization provides another route to lactones. The reaction of 4-phenylpent-4-enoic acid with phenylboronic acid in the presence of manganese(III) acetate (B1210297) leads to a γ,γ-disubstituted butyrolactone through an arylation-lactonization cascade. rsc.org Electrochemical methods have also been employed for the oxidative cyclization of styrene-derivatives to form lactones. soton.ac.uk

Table 3: Catalyst and Reagent Systems for Lactonization of Phenylpentenoic Acid Derivatives

| Reaction Type | Substrate | Reagent(s) | Catalyst | Product |

| Bromolactonization | 4-phenylpent-4-enoic acid | N-bromosuccinimide | Quinine Derivative | (R)-5-(bromomethyl)-5-phenyldihydrofuran-2(3H)-one |

| Chlorolactonization | 4-phenylpent-4-enoic acid | 1,3-dichloro-5,5-dimethylhydantoin | (DHQD)₂PHAL | (R)-5-(chloromethyl)-5-phenyldihydrofuran-2(3H)-one |

| Thiolactonization | (E)-5-phenylpent-4-enoic acid | N-phenylthiosaccharin | Selenophosphoramide / Ethanesulfonic acid | 6-endo or 5-exo lactones |

| Oxidative Cyclization | 4-phenylpent-4-enoic acid | Phenylboronic acid | Manganese(III) acetate | γ,γ-disubstituted butyrolactone |

| Electrochemical Oxidation | (E)-5-phenylpent-4-enoate | Methanol (solvent) | - | erythro- and threo-5-methoxy-5-phenylpentan-4-olide |

This table presents data on various lactonization reactions involving phenylpentenoic acid and its isomers. rsc.orgbuchler-gmbh.combuchler-gmbh.comresearchgate.netnih.govrsc.org

Enantioselective Lactonization of this compound

Halocyclization Reactions

Halocyclization is a powerful method for the synthesis of halogenated heterocyclic compounds from unsaturated substrates. In the case of this compound, this reaction typically involves the electrophilic addition of a halogen to the double bond, followed by intramolecular capture by the carboxylic acid group to form a halo-lactone.

The reaction of (E)-5-phenylpent-4-enoic acid can lead to a mixture of a δ-valerolactone and a γ-butyrolactone, with the ratio depending on the specific reaction conditions and reagents used. nih.gov For instance, using a specific brominating reagent system, a 2.3:1 ratio of the δ-lactone to the γ-lactone was observed. nih.gov The development of enantioselective halolactonization has been a significant area of research, with early methods relying on stoichiometric amounts of chiral reagents. sciencemadness.org More recent efforts have focused on the development of catalytic asymmetric methods. acs.orgrsc.org However, extending the substrate scope of these catalytic systems to include homologs like this compound has been challenging, sometimes resulting in racemic products in low yields. acs.org

The mechanism of electrophilic halocyclization has been a subject of detailed investigation. The classical view involves a two-step pathway initiated by the formation of a bridged haliranium ion intermediate, which is then attacked by the internal nucleophile (the carboxylate). rsc.orgnih.govresearchgate.net

More recently, an alternative concerted mechanism, termed the nucleophile-assisted alkene activation (NAAA) mechanism, has been proposed. rsc.orgnih.gov This pathway suggests that the nucleophile plays a role in the rate-determining step by forming a pre-polarized complex with the alkene, avoiding the formation of a discrete ionic intermediate. rsc.orgnih.gov

A strategy known as intramolecular chaperone-assisted dual-anchoring activation (ICDA) has been developed to enhance electrophilic halocyclization. nih.govrsc.org This approach utilizes a reagent that can form hydrogen bonds with the carboxylic acid, pre-organizing the substrate for the cyclization and accelerating the reaction. rsc.org

Thiolactonization Reactions

Thiolactonization involves the cyclization of an unsaturated carboxylic acid with a sulfur electrophile to form a thio-substituted lactone. This reaction provides access to sulfur-containing heterocycles, which are important motifs in various natural products and biologically active molecules.

A modular method for the 5-endo and 6-exo sulfenolactonizations of alkenoic acids has been developed using a combination of a chiral Lewis base catalyst and a Brønsted acid. nih.gov This approach allows for the synthesis of phenylthio-substituted lactones. researchgate.net Specifically, the reaction of (E)-5-phenylpent-4-enoic acid with N-phenylthiosaccharin can be controlled to produce either the 6-endo or 5-exo thiolactone by adjusting the amount of the Brønsted acid co-catalyst. nih.govresearchgate.net The resulting enantioenriched sulfenylated lactones have been used in the formal synthesis of bioactive natural products. nih.gov

A strategy for synthesizing δ-thiolactones has also been developed, which involves a Steglich-type thiolactonization of 5-mercaptopentanoic acids. molaid.com

Advanced Mechanistic Investigations

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of the chemical transformations of this compound.

In the context of sulfenofunctionalization, DFT studies have been used to compare the stability of the 5-exo and 6-endo products. nih.gov Calculations have shown that the 5-exo product is thermodynamically more stable than the 6-endo product, with a difference in free energy of 3.3 kcal mol⁻¹. nih.gov DFT has also been employed to study the transition states, providing insights into the reaction pathways. nih.gov

For halocyclization reactions, DFT calculations have been crucial in supporting the proposed concerted NAAA mechanism as an alternative to the classical two-step pathway involving a haliranium ion. rsc.orgnih.gov These studies investigate the pre-polarization of the alkene by the nucleophile. nih.gov Furthermore, DFT calculations have been used to understand the intramolecular chaperone-assisted dual-anchoring activation (ICDA) strategy, illustrating how preorganization of the substrate can lower the activation energy for the cyclization. rsc.org The potential energy profiles for the entire reaction, from the approach of the halogen source to the final product, can be mapped out to provide a detailed mechanistic picture. rsc.org

Spectroscopic Elucidation of Reaction Intermediates

The study of reaction mechanisms involving this compound often necessitates the characterization of transient intermediates. Spectroscopic techniques are invaluable tools for this purpose, providing insights into the structure and bonding of these short-lived species. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are frequently employed to elucidate the nature of intermediates formed during chemical transformations.

In the context of electrophilic cyclization reactions, a common transformation for this compound, the formation of cyclic intermediates is a key step. For instance, in halolactonization reactions, an electrophilic halogen source reacts with the alkene moiety to form a positively charged intermediate, which is then attacked by the internal carboxylic acid nucleophile. rsc.org The nature of this cationic intermediate, whether it is a bridged halonium ion or an open β-halocarbocation, can be investigated using spectroscopic methods in conjunction with computational studies. rsc.org

Similarly, sulfenofunctionalization reactions of this compound proceed through thiiranium ion intermediates. nih.gov The formation of these three-membered ring structures can be inferred from the stereochemical outcome of the reaction and can be characterized by spectroscopic analysis under specific conditions. nih.govnih.gov For example, the reaction of (E)-5-phenylpent-4-enoic acid with an electrophilic sulfur reagent in the presence of a chiral catalyst can lead to the formation of a lactone, with the stereochemistry being dictated by the structure of the thiiranium ion intermediate. nih.gov

Detailed mechanistic studies often involve the use of advanced spectroscopic techniques and isotopic labeling to track the fate of atoms throughout the reaction. While direct spectroscopic observation of reactive intermediates can be challenging due to their low concentration and short lifetimes, their existence is often supported by a combination of kinetic data, product analysis, and computational modeling. rsc.orgnih.gov

Below are tables summarizing typical spectroscopic data for this compound and a representative reaction product, which are used to infer the structure of unobserved intermediates.

Table 1: Spectroscopic Data for (E)-5-Phenylpent-4-enoic acid

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (600 MHz, Chloroform-d) | δ 7.34 (d, J = 7.3 Hz, 2H), 7.30 (t, J = 7.7 Hz, 2H), 7.23 – 7.19 (m, 1H), 6.45 (d, J = 15.8 Hz, 1H), 6.25 (dt, J = 15.8, 7.0 Hz, 1H), 2.55 (t, J = 7.4 Hz, 2H), 2.45 (q, J = 7.2 Hz, 2H) | rsc.org |

| ¹³C NMR (126 MHz, CDCl₃) | δ 178.9, 137.4, 133.2, 128.6 (2C), 127.2, 126.1 (2C), 123.9, 33.8, 28.7 | rsc.org |

| IR (KBr) | 1701 cm⁻¹ (C=O) | kyushu-u.ac.jp |

Table 2: Spectroscopic Data for a Representative Lactone Product

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (of a related lactone) | δ 5.23 (1H, t, J = 5.5 Hz, CH), 6.11 (1H, s, CH), 6.29 (1H, dd, J = 15.9 6.3 Hz, CH), 6.54 (1H, s, CH), 6.70 (1H, d, J = 15.9 Hz, CH) | mdpi.com |

| IR (of a related lactone) | 1727 cm⁻¹ (C=O) | mdpi.com |

| EI-MS (of a related lactone) | m/e 280 (M⁺) | mdpi.com |

Changes in chemical shifts, coupling constants, and characteristic absorption bands between the starting material and the final products, as shown in the tables, provide crucial evidence for the formation and subsequent reaction of intermediates. For example, the disappearance of the alkene proton signals and the appearance of new signals corresponding to a saturated ring system in the ¹H NMR spectrum are indicative of a cyclization reaction having occurred.

Biochemical Roles and Biological Activities of 5 Phenylpent 4 Enoic Acid

Natural Product Biosynthesis

5-Phenylpent-4-enoic acid and its derivatives are natural products synthesized by a variety of organisms, including bacteria and plants. Their biosynthesis occurs through specialized metabolic pathways, highlighting their role as important intermediates in the production of complex molecules.

The synthesis of this compound has been identified in microbial organisms, where it often contributes to the organism's ecological interactions.

Photorhabdus luminescens sonorensis : This entomopathogenic bacterium is a known producer of this compound. evitachem.comasm.org The compound has been isolated from the in vitro culture supernatants of the Caborca strain of P. luminescens sonorensis. evitachem.comasm.org It is one of several secondary metabolites with nematicidal properties produced by this bacterium, alongside compounds like trans-cinnamic acid and indole (B1671886). asm.orgresearchgate.netnih.govmdpi.com

Bacillus subtilis : While this compound itself has not been directly isolated from B. subtilis, a closely related and rare derivative, (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa), is a key structural component of turnagainolides. asm.orgfigshare.comnih.gov Turnagainolides are a class of cyclic depsipeptides produced by strains of B. subtilis and other microorganisms like Microascus, Arthrobacter, and Streptomyces. asm.orgnih.govresearchgate.net The discovery of the biosynthetic gene cluster for turnagainolides in B. subtilis LP suggests a multi-modular nonribosomal peptide synthetase (NRPS) pathway is responsible for its formation. asm.org

| Microorganism | Compound / Related Compound | Associated Metabolic Pathway | Reference |

|---|---|---|---|

| Photorhabdus luminescens sonorensis | This compound | Secondary Metabolism | evitachem.comasm.org |

| Bacillus subtilis LP | (E)-3-hydroxy-5-phenylpent-4-enoic acid (in Turnagainolides) | Nonribosomal Peptide Synthetase (NRPS) | asm.orgnih.gov |

In the plant kingdom, the this compound scaffold is utilized in the biosynthesis of specific flavonoids.

Pinus strobus : Seedlings of the Eastern White Pine, Pinus strobus, have been shown to produce C-methylated chalcones. evitachem.comnih.govacs.org this compound has been identified as a crucial intermediate in the biosynthetic pathway of these specialized plant compounds. evitachem.com The pathway involves unique enzymatic machinery, distinguishing it from standard flavonoid biosynthesis. nih.govacs.orgscience.gov

The role of this compound as a metabolic intermediate is critical for the synthesis of more complex natural products.

In Pinus strobus, it is a key building block in the pathway leading to C-methylated chalcones. evitachem.com The core structure is represented in a postulated intermediate of the chalcone (B49325) synthase reaction, the N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid. evitachem.comnih.govscience.gov This demonstrates the fundamental role of the this compound backbone in forming these polyketide structures.

Similarly, in Bacillus subtilis, the hydroxylated form, (E)-3-hydroxy-5-phenylpent-4-enoic acid, is an essential residue integrated into the macrocyclic structure of turnagainolides via an NRPS-mediated pathway. asm.orgnih.gov

Plant Biosynthesis (e.g., Pinus strobus)

Enzymatic Interactions and Biotransformations

The biosynthesis of compounds containing the this compound structure is governed by specific enzymatic reactions, particularly within the polyketide synthesis pathways.

Research into Pinus strobus has revealed two distinct chalcone synthase (CHS) related proteins, designated PStrCHS1 and PStrCHS2, which have different functions. nih.govacs.org

PStrCHS1 carries out the conventional CHS reaction, using starter CoA-esters from the phenylpropanoid pathway and three molecules of malonyl-CoA to produce a chalcone. nih.govacs.org In contrast, PstrCHS2 is inactive with these typical substrates. nih.govacs.orgscience.gov Its enzymatic activity is only observed when presented with a synthetic diketide derivative that mimics a reaction intermediate: the N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid. evitachem.comnih.govacs.org

PstrCHS2 performs a single condensation reaction and shows a preference for methylmalonyl-CoA as the extender unit over malonyl-CoA. nih.govacs.org This specific action yields a methylated triketide intermediate, a critical step that introduces the methyl group in the final C-methylated chalcone. nih.govacs.org The products released by this enzymatic reaction are 6-styryl-4-hydroxy-2-pyrone derivatives. nih.govacs.org

| Enzyme (Source) | Substrate(s) | Key Activity / Role | Reference |

|---|---|---|---|

| PStrCHS1 (Pinus strobus) | Phenylpropanoid CoA-esters, Malonyl-CoA | Performs typical chalcone synthesis. | nih.govacs.org |

| PstrCHS2 (Pinus strobus) | N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid, Methylmalonyl-CoA | Catalyzes a single condensation with a preference for methylmalonyl-CoA, leading to C-methylated chalcone biosynthesis. | nih.govacs.org |

Biosynthesis of Turnagainolides and Related Cyclic Depsipeptides

Turnagainolides are a unique class of cyclic depsipeptides, which are hybrid molecules containing both amino acid and hydroxy acid residues. mdpi.comnih.gov A defining characteristic of these compounds is the presence of a rare fatty acid moiety, (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa). nih.govfigshare.comsciprofiles.comasm.org This Hppa residue is a derivative of this compound and is crucial to the structure of turnagainolides. mdpi.com

The biosynthesis of these complex molecules occurs through a multi-modular nonribosomal peptide synthetase (NRPS) pathway. asm.orgnih.gov In this process, the Hppa residue is linked between two valine amino acids (Val-2 and Val-5), forming the cyclic structure through both ester and amide bonds. nih.gov Turnagainolides have been isolated from various microorganisms, including the marine fungus Microascus sp. and several bacteria such as Bacillus, Arthrobacter, and Streptomyces. nih.govfigshare.comsciprofiles.comasm.org The structural diversity among different turnagainolide congeners often arises from variations in the amino acid sequence and the stereochemistry of the Hppa and valine residues. asm.org For instance, researchers have identified several novel turnagainolides (D-G) alongside known versions (A and B) from Bacillus subtilis LP, highlighting the variations in this family of compounds. nih.gov

Elucidation of Associated Biosynthetic Gene Clusters (e.g., tur-BGC)

The genetic blueprint for the production of turnagainolides has been identified in Bacillus subtilis LP as the tur biosynthetic gene cluster (BGC). nih.govasm.orgresearchgate.net The discovery and analysis of this gene cluster have been pivotal in understanding the biosynthetic pathway of these depsipeptides. nih.govsciprofiles.com Using genome sequencing and bioinformatics tools like anti-SMASH, researchers predicted a total of 12 BGCs in B. subtilis LP, with the tur-BGC being correctly hypothesized to be the NRPS pathway responsible for turnagainolide synthesis. asm.orgnih.gov

Gene knockout experiments have provided definitive proof, confirming the direct correlation between the tur-BGC and the biosynthesis of turnagainolides. nih.govsciprofiles.comresearchgate.net A putative biosynthetic pathway for turnagainolide A has been proposed based on the genes identified within the cluster. researchgate.net This pathway begins with L-phenylalanine, which is converted to trans-cinnamic acid by a histidine ammonia-lyase (encoded by tur2). The trans-cinnamic acid is then activated and loaded onto an acyl carrier protein (ACP) domain (tur4). Subsequent steps involve condensation with malonyl-CoA, mediated by a ketosynthase domain (tur5), ultimately leading to the formation of the characteristic (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue that is incorporated into the final cyclic depsipeptide. researchgate.net Phylogenetic analysis of the proteins encoded by the tur-BGC shows that homologous proteins are found almost exclusively within the Bacillus genus, offering insights into the evolutionary origins of this biosynthetic pathway. nih.govsciprofiles.comresearchgate.net

Preclinical Biological Activity Studies

Nematicidal Efficacy and Underlying Mechanisms

(4E)-5-Phenylpent-4-enoic acid (PPA), a stereoisomer of this compound, has demonstrated significant, concentration-dependent nematicidal activity. asm.orgnih.gov This compound was isolated from the entomopathogenic bacterium Photorhabdus luminescens sonorensis and has been identified as a potent agent against economically important plant-parasitic nematodes (PPNs). asm.orgnih.govresearchgate.net Its mechanism of action is believed to involve the disruption of mitochondrial function and kinase signaling pathways within the target nematodes.

A key feature of this compound's biological activity is its selectivity. Studies have shown that it is highly effective against PPNs of the Tylenchina suborder, such as the root-knot nematode (Meloidogyne incognita) and the citrus nematode (Tylenchulus semipenetrans). asm.orgnih.gov In contrast, it exhibits significantly lower toxicity toward non-target organisms, including the free-living, bacteria-feeding nematode Caenorhabditis elegans and various entomopathogenic nematodes. asm.orgnih.gov This selectivity is a crucial attribute for its potential use in agricultural settings, as it minimizes harm to beneficial soil organisms. asm.org Furthermore, the compound has not shown cytotoxicity against human cell lines, reinforcing its specific mode of action. asm.orgnih.govnih.gov

Table 1: Comparative nematicidal activity of this compound against plant-parasitic and non-target nematodes, demonstrating its selective toxicity.

Research has revealed that the nematicidal efficacy of this compound can be enhanced when used in combination with other natural products isolated from the same bacterial source, Photorhabdus luminescens. asm.orgnih.gov Specifically, a mixture containing trans-cinnamic acid (t-CA), (4E)-5-phenylpent-4-enoic acid (PPA), and indole displayed a synergistic nematicidal effect against both M. incognita and T. semipenetrans. asm.orgnih.gov Two-component mixtures also showed complex interactions that were dependent on the specific compounds and the target nematode species. asm.orgnih.gov This synergistic action suggests that the combined application of these metabolites could lead to more effective pest control strategies. apsnet.orgapsnet.org

Due to its potent and selective nematicidal properties, this compound is being actively investigated as a promising lead compound for the development of new, environmentally benign biopesticides. asm.orgnih.govevitachem.com In planta assays have validated its efficacy, showing that a single root application of a mixture containing PPA and t-CA significantly reduced the penetration of M. incognita infective juveniles into cowpea roots. apsnet.orgapsnet.orgresearchgate.net Importantly, these treatments did not cause phytotoxicity or adversely affect plant growth parameters, such as leaf chlorophyll (B73375) content. apsnet.orgapsnet.orgresearchgate.net The compound's low impact on non-target species and its effectiveness in protecting plants from nematode infection underscore its potential as a sustainable alternative to conventional chemical nematicides. asm.orgresearchgate.net

Compound Reference Table

Synergistic Effects with Co-occurring Natural Products

Enzyme Inhibition Profiling

Derivatives of this compound have been investigated as inhibitors of various enzymes. Research has focused on modifying the core structure to achieve potent and selective inhibition of specific enzyme targets.

One area of study involves the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), an enzyme involved in purine (B94841) biosynthesis. A series of pyrrolo[2,3-d]pyrimidine antifolates, which feature a bridge derived from a this compound-like structure, were synthesized and evaluated for their inhibitory effects. nih.gov The potency of these compounds was assessed by measuring their half-maximal inhibitory concentration (IC50) against purified recombinant mouse GARFTase. The results indicated that the length of the carbon bridge between the heterocyclic system and the benzoyl-L-glutamate moiety influenced the inhibitory activity, with a four-carbon bridge proving to be the most effective among the tested analogs. nih.gov

| Compound | Bridge Length (Carbons) | IC50 (µM) |

|---|---|---|

| Analog 1 | 3 | ~2.5 |

| Analog 2 | 4 | 0.15 |

| Analog 3 | 5 | ~2.5 |

| Analog 4 | 6 | ~2.5 |

Additionally, the structural analog 2-Amino-5-phenylpent-4-enoic acid has been identified as a substrate for enzymes like phenylalanine ammonia-lyase (PAL), particularly engineered variants which show enhanced catalytic efficiency with this compound. vulcanchem.com

Protein-Ligand Interaction Studies (e.g., Rotamase Pin1)

The interaction between derivatives of this compound and the human enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) has been a subject of structure-based drug design. pdbj.org Pin1 is a rotamase that plays a crucial role in cell cycle regulation and is a target in cancer research. idrblab.net

Researchers aimed to develop non-phosphate small molecule inhibitors of Pin1 to improve pharmaceutical properties. pdbj.org This effort led to the synthesis and evaluation of carboxylate analogs, including derivatives of this compound. While initial carboxylate analogs showed a loss in potency compared to phosphate-containing inhibitors, this was later recovered through the optimization of ligand-protein interactions within the proline-binding site of the enzyme. pdbj.org

A specific derivative, (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid , was successfully co-crystallized with Pin1, providing detailed structural information about the protein-ligand interaction. pdbj.org The structure was resolved using X-ray diffraction, confirming the binding of the inhibitor to the enzyme. pdbj.org This research led to the discovery of a sub-micromolar, non-phosphate small molecule Pin1 inhibitor. pdbj.org

| Protein Target | Ligand | Biological Source of Protein | Experimental Method | Significance |

|---|---|---|---|---|

| Rotamase Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) | (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid | Homo sapiens (human) | X-RAY DIFFRACTION | Led to the discovery of a sub-micromolar non-phosphate small molecular Pin1 inhibitor. |

Evaluation of Antimicrobial and Biofilm-Inhibitory Properties

This compound and its naturally occurring derivatives have demonstrated notable biological activities, including antimicrobial and biofilm-inhibitory properties.

Turnagainolides, a class of cyclic depsipeptides containing a rare (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue, have been isolated from a marine culture of Bacillus subtilis. researchgate.netnih.gov Studies have shown that these compounds exhibit both biofilm-inhibitory and cytotoxic activities. researchgate.net The investigation into these molecules expands the understanding of the structure-activity relationships of turnagainolides and suggests their potential as frameworks for drug development. researchgate.net

Furthermore, this compound itself, isolated from the bacterium Photorhabdus luminescens, has been identified as a potent nematicidal agent. evitachem.commdpi.comresearchgate.net It shows activity against plant-parasitic nematodes like the root-knot nematode (Meloidogyne incognita) and the citrus nematode (Tylenchulus semipenetrans). evitachem.com Research has also identified a compound isolated from Micromonospora sp. that inhibits the formation of Staphylococcus aureus biofilm. researchgate.net

| Compound/Derivative Class | Source Organism | Observed Activity | Target Organism/Process | Reference |

|---|---|---|---|---|

| Turnagainolides (containing Hppa*) | Bacillus subtilis | Biofilm-inhibitory and cytotoxic | Not specified | researchgate.netnih.gov |

| This compound | Photorhabdus luminescens | Nematicidal | Meloidogyne incognita, Tylenchulus semipenetrans | evitachem.comresearchgate.net |

| Unnamed compound | Micromonospora sp. | Biofilm formation inhibition | Staphylococcus aureus | researchgate.net |

*Hppa: (E)-3-hydroxy-5-phenylpent-4-enoic acid

Research on Derivatives, Analogues, and Structure Activity Relationships of 5 Phenylpent 4 Enoic Acid

Synthesized Derivatives

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and bioavailability. Research into fluorinated analogues of 5-phenylpent-4-enoic acid has explored these effects.

One area of investigation involves the synthesis of derivatives with fluorine atoms on the phenyl ring. An example is 5-(4-Fluorophenyl)-5-oxopentanoic acid, where a fluorine atom is introduced at the para-position of the phenyl ring and the alkene is replaced by a ketone. This modification highlights how electronegative substituents can be incorporated to potentially enhance molecular stability.

Further advanced fluorination is seen in the synthesis of carboxylic acids bearing a pentafluorosulfanyl (SF₅) or trifluoromethyl (CF₃) group. lookchem.com Studies have described the synthesis of 3-aryl-pent-4-enoic acid derivatives with these fluorine-containing groups at the α-position (carbon-2) through -sigmatropic rearrangements, such as the Ireland-Claisen rearrangement. lookchem.comrsc.org For instance, (E)‐2‐[(tert‐Butoxycarbonyl)amino]‐5‐[4‐(pentafluoro‐λ6‐sulfanyl)phenyl]pent‐4‐enoic acid was synthesized from its corresponding ester. rsc.org While these examples represent significant structural deviation from the parent compound, they illustrate synthetic strategies for creating highly fluorinated analogues.

| Compound Name | Molecular Formula | Key Research Finding | Reference(s) |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | Demonstrates the incorporation of an electronegative fluorine substituent on the phenyl ring. | |

| (E)‐2‐[(tert‐Butoxycarbonyl)amino]‐5‐[4‐(pentafluoro‐λ6‐sulfanyl)phenyl]pent‐4‐enoic acid | C₁₆H₁₈F₅NO₄S | Synthesized via rearrangement reactions, showcasing methods to introduce complex fluorine-containing groups. | rsc.org |

The conjugation of this compound's backbone with amino groups has led to the creation of non-proteinogenic amino acids and their incorporation into peptides. A key example is 2-amino-5-phenylpent-4-enoic acid, also known as styrylalanine. vulcanchem.com This compound exists as two stereoisomers, (R)- and (S)-2-amino-5-phenylpent-4-enoic acid. vulcanchem.com

The synthesis of these amino acid analogues can be achieved through various routes, including the hydrolysis of corresponding ester precursors. vulcanchem.com Once synthesized, these unnatural amino acids serve as valuable building blocks in peptide chemistry. They have been incorporated into peptide chains using solid-phase synthesis techniques. vulcanchem.com Furthermore, the vinyl group in styrylalanine allows for post-synthetic modifications, such as ring-closing metathesis to create cyclic peptides or cross-metathesis to introduce other functional groups. vulcanchem.com The incorporation of such constrained amino acids can enhance the structural stability and influence the biological activity of the resulting peptides. vulcanchem.com

| Compound Name | Molecular Formula | Key Research Finding | Reference(s) |

| (S)-2-Amino-5-phenylpent-4-enoic acid (L-Styrylalanine) | C₁₁H₁₃NO₂ | Serves as a substrate for enzymes like phenylalanine ammonia-lyase and is used in the synthesis of cyclic peptides via ring-closing metathesis. | vulcanchem.com |

| (R)-2-Amino-5-phenylpent-4-enoic acid (D-Styrylalanine) | C₁₁H₁₃NO₂ | A stereoisomer of L-Styrylalanine with different spatial arrangement and biological activities. | vulcanchem.com |

The introduction of hydroxyl (–OH) and oxo (C=O) groups to the this compound scaffold has produced a variety of important derivatives. These functional groups can act as synthetic handles for further transformations or contribute directly to the molecule's biological activity.

A notable derivative is the N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid, which has been synthesized as a postulated intermediate in the chalcone (B49325) synthase (CHS) reaction pathway. evitachem.com Another key derivative is (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa), a rare hydroxylated carboxylic acid. researchgate.netnih.gov Hppa is a characteristic component of a class of cyclic depsipeptides known as turnagainolides, which have been isolated from microorganisms like Bacillus subtilis. researchgate.netnih.govhelsinki.fi

The ethyl ester of 4-oxo-5-phenylpentanoic acid is another significant derivative where the double bond is saturated and a ketone is present at the C-4 position. vulcanchem.com The placement of the ketone and ester groups influences its reactivity and potential for intramolecular cyclization. vulcanchem.com Additionally, the synthesis of (3S)-hydroxy-5-phenylpentanoic acid has been reported, serving as a chiral building block for the asymmetric synthesis of natural products like (S)-daphneolone. nih.gov Iron-catalyzed hydroxylactonization of (E)-5-phenylpent-4-enoic acid has also been shown to produce the corresponding lactone, demonstrating a method to introduce both a hydroxyl group and form a cyclic ester in one step. acs.org

| Compound Name | Molecular Formula | Key Research Finding | Reference(s) |

| N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid | C₁₅H₁₇NO₄S | Serves as a synthetic intermediate to study enzymatic pathways like that of chalcone synthase. | evitachem.com |

| (E)-3-Hydroxy-5-phenylpent-4-enoic acid (Hppa) | C₁₁H₁₂O₃ | A rare fatty acid residue found in the structure of turnagainolide cyclic depsipeptides. | researchgate.netnih.govhelsinki.fimdpi.com |

| Ethyl 4-oxo-5-phenylpentanoate | C₁₃H₁₆O₃ | A keto-ester derivative whose functional group positioning is key to its chemical reactivity and use in synthesis. | vulcanchem.com |

| (3S)-Hydroxy-5-phenylpentanoic acid | C₁₁H₁₄O₃ | A chiral intermediate used in the asymmetric synthesis of various natural products. | nih.gov |

Amino Acid Conjugates and Peptidic Derivatives

Comparative Analysis with Structural Analogues

The specific arrangement of the phenyl group and the degree of unsaturation in the pentenoic acid chain are critical to the molecule's properties. Comparative studies with structural analogues, where these features are altered, provide insight into structure-activity relationships.

Positional isomers are compounds that share the same molecular formula but differ in the position of a functional group or substituent on the carbon skeleton. fiveable.me In the case of phenylpentenoic acids, the location of the carbon-carbon double bond significantly influences the molecule's chemical reactivity.

5-Phenylpent-2-enoic acid and 5-phenylpent-3-enoic acid are two common positional isomers of this compound. In 5-phenylpent-2-enoic acid, the double bond is conjugated with the carboxylic acid group, creating an α,β-unsaturated system. This conjugation affects its electronic properties and reactivity, making it a substrate for reactions like Michael additions and a key intermediate in the synthesis of certain protein kinase B inhibitors.

5-Phenylpent-3-enoic acid, with the double bond at the 3-position, exhibits different reactivity. For example, it undergoes selenium-catalyzed aerobic lactonization, where the carboxylate group attacks the γ-carbon of the activated alkene to form a six-membered lactone. This reactivity differs from that of the parent compound under similar conditions, showcasing how the double bond's position dictates the outcome of intramolecular cyclization reactions.

| Compound Name | Molecular Formula | Key Distinguishing Feature & Finding | Reference(s) |

| 5-Phenylpent-2-enoic acid | C₁₁H₁₂O₂ | The double bond is in conjugation with the carboxyl group (α,β-unsaturated), influencing its use in catalysis and synthesis of kinase inhibitors. | |

| 5-Phenylpent-3-enoic acid | C₁₁H₁₂O₂ | The double bond is at the 3-position; it exhibits unique reactivity in lactonization reactions compared to other isomers. | |

| This compound | C₁₁H₁₂O₂ | The double bond is at the 4-position, terminal to the aliphatic chain. It is used as a substrate in studies of nematicidal activity and catalytic reactions. | evitachem.com |

The degree of unsaturation in the five-carbon chain is another critical structural parameter. Comparing this compound with its saturated and more unsaturated counterparts reveals the role of the double bond.

The fully saturated analogue is 5-phenylpentanoic acid, also known as 5-phenylvaleric acid. This compound is commonly produced by the catalytic hydrogenation of this compound, a reaction that reduces the carbon-carbon double bond to a single bond. evitachem.com The absence of the double bond in 5-phenylpentanoic acid results in a more flexible structure and alters its chemical reactivity; for instance, it cannot undergo electrophilic addition reactions at the aliphatic chain. Research suggests that the loss of conjugation upon hydrogenation to 5-phenylpentanoic acid may reduce certain biological activities, such as nematicidal effects observed with the unsaturated parent compound.

An analogue with a higher degree of unsaturation is represented by molecules containing a triple bond (alkyne). The synthesis of 5-phenyl-pent-4-yn-1-ol, which can be seen as a precursor to 5-phenylpent-4-ynoic acid, has been documented. soton.ac.uk The presence of the rigid, linear alkyne functional group imparts distinct steric and electronic properties compared to the alkene or alkane versions, offering different pathways for synthetic transformations, such as click chemistry or partial reduction to the (Z)-alkene.

| Analogue Name | Molecular Formula | Degree of Unsaturation | Key Research Finding | Reference(s) |

| 5-Phenylpentanoic acid | C₁₁H₁₄O₂ | Saturated (alkane) | Produced by hydrogenation of this compound; loss of the double bond alters reactivity and may reduce biological activity. | evitachem.com |

| This compound | C₁₁H₁₂O₂ | Unsaturated (alkene) | The double bond is a key site for chemical reactions and is important for its observed nematicidal properties. | evitachem.com |

| 5-Phenylpent-4-ynoic acid (from precursor) | C₁₁H₁₀O₂ | Highly unsaturated (alkyne) | The alkyne group provides structural rigidity and unique reactivity for further synthetic modifications. | soton.ac.uk |

Related Phenylpropanoid Structures

This compound belongs to the broad class of phenylpropanoids, which are characterized by a phenyl group attached to a three-carbon propane (B168953) side chain. Several other compounds share this fundamental architecture and exhibit related biological activities or are involved in similar biochemical pathways.

trans-Cinnamic Acid (t-CA) : A well-known phenylpropanoid found widely in plants, trans-cinnamic acid shares a structural resemblance to this compound, featuring a phenyl ring linked to an unsaturated carboxylic acid. evitachem.comresearchgate.net The primary difference is the length of the carbon chain. Both compounds have been identified as metabolites from the bacterium Photorhabdus luminescens and demonstrate notable nematicidal activity against plant-parasitic nematodes like Meloidogyne incognita. evitachem.comresearchgate.net Their shared phenylpropanoid backbone and similar biological action make them relevant subjects for comparative studies aimed at developing environmentally benign nematicides. evitachem.com

(2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) : This compound is a close analogue of this compound, featuring an additional conjugated double bond in the pentenoic acid chain. Research has shown that ku-76 specifically inhibits root gravitropism in plants like lettuce without significantly repressing primary root elongation at effective concentrations. kyushu-u.ac.jp

N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid : This synthetic diketide derivative is structurally related as it contains the this compound framework. evitachem.com It serves as a postulated intermediate in the chalcone synthase (CHS) reaction pathway and has been used in studies investigating CHS-related proteins in plants like Pinus strobus (Eastern white pine). evitachem.com

*(Z)/(E)- 5-(substituted-phenyl)pent-4-enoic acids : Analogues with substitutions on the phenyl ring have been synthesized to explore their potential in various applications. nih.gov Examples include (Z)/(E)- 5-(2′,3′-Dimethoxyphenyl)pent-4-enoic acid and (Z)/(E)- 5-(2′,3′,4′-Trimethoxyphenyl)pent-4-enoic acid, which have been used as precursors in the synthesis of benzosuberene analogues for evaluation as anti-cancer agents. nih.gov

The table below summarizes key phenylpropanoid structures related to this compound.

| Compound Name | Structural Relationship to this compound | Notable Context/Activity |

| trans-Cinnamic Acid | Shorter (C3) unsaturated carbon chain. evitachem.com | Nematicidal activity; co-metabolite in Photorhabdus luminescens. evitachem.comresearchgate.net |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | Extended conjugation (diene system). kyushu-u.ac.jp | Inhibitor of root gravitropism. kyushu-u.ac.jp |

| N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid | Contains the this compound backbone with additional functional groups. evitachem.com | Postulated intermediate in chalcone biosynthesis. evitachem.com |

| (Z)/(E)- 5-(2′,3′-Dimethoxyphenyl)pent-4-enoic acid | Methoxy substitutions on the phenyl ring. nih.gov | Synthetic precursor for benzosuberene analogues. nih.gov |

Structure-Activity Relationship (SAR) Insights from Preclinical Investigations

Structure-activity relationship (SAR) studies on this compound and its analogues have provided critical insights into the molecular features necessary for their biological activities, particularly in nematicidal action and plant growth regulation.

Key findings from these preclinical investigations highlight the importance of three main structural components: the phenyl ring, the unsaturated carbon chain, and the carboxylic acid moiety.

Importance of the Phenyl Ring : The aromatic group is crucial for biological activity. In studies on root gravitropism, an aliphatic analogue of ku-76, where the phenyl ring was replaced with an alkyl chain, showed no inhibitory activity. kyushu-u.ac.jp This suggests that the benzene (B151609) ring is essential for the compound's interaction with its biological target. kyushu-u.ac.jp

Importance of the Alkene Moiety : The presence and configuration of the double bond in the pentenoic acid chain are critical.

Nematicidal Activity : Hydrogenation of the double bond in this compound to form 5-phenylpentanoic acid is predicted to decrease its nematicidal effects, indicating the importance of the unsaturation for this activity.

Gravitropism Inhibition : For the related dienoic acid, ku-76, the specific (2Z,4E) stereochemistry of the double bonds was found to be essential for its inhibitory effect on gravitropic bending. kyushu-u.ac.jp Analogues with (2E,4E), (2Z,4Z), or (2E,4Z) configurations were inactive. kyushu-u.ac.jp Furthermore, the 4,5-dihydro analogue (a saturated version at that position) also lacked significant activity, reinforcing the necessity of the (4E)-alkene for this specific biological function. kyushu-u.ac.jp

Importance of the Carboxylic Acid Group : The carboxylic acid functional group is another indispensable feature for potent activity. When this group in ku-76 was replaced with amides, alcohols, or esters, the resulting derivatives were significantly less potent as inhibitors of gravitropism. kyushu-u.ac.jp

The following table details the impact of structural modifications on the biological activity of this compound analogues.

| Base Compound | Structural Modification | Resulting Compound/Analogue | Impact on Biological Activity | Reference |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | Replacement of phenyl group with alkyl chain | Aliphatic analogue | Loss of gravitropic bending inhibition. | kyushu-u.ac.jp |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | Saturation of the 4,5-double bond | 4,5-dihydro analogue | Loss of gravitropic bending inhibition. | kyushu-u.ac.jp |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | Isomerization of the diene system | (2E,4E), (2Z,4Z), (2E,4Z) analogues | Inactive in inhibiting gravitropic bending. | kyushu-u.ac.jp |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | Modification of the carboxylic acid | Amides, alcohols, esters | Much lower potency in inhibiting gravitropic bending. | kyushu-u.ac.jp |

| This compound | Addition of an amino group at C2 | 2-Amino-5-phenylpent-4-enoic acid | Interacts with enzymes like phenylalanine ammonia-lyase; used in peptide synthesis. | vulcanchem.com |

These SAR studies collectively demonstrate that the specific arrangement of the phenyl group, the unsaturated side chain, and the terminal carboxylic acid in this compound and its close analogues is strictly required for their observed biological effects.

Advanced Analytical Methodologies for Characterization of 5 Phenylpent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 5-phenylpent-4-enoic acid, offering unparalleled insight into its molecular framework. rsc.orgsemanticscholar.orgrsc.orgrsc.orgsoton.ac.ukresearchgate.netresearchgate.netrsc.orgalfa-chemistry.com Both one-dimensional and two-dimensional NMR techniques are employed to assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

One-Dimensional NMR (¹H and ¹³C)

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment of each unique proton and carbon atom in this compound. rsc.orgrsc.orgresearchgate.netresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-5-phenylpent-4-enoic acid typically exhibits characteristic signals for the phenyl, vinyl, and aliphatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.19–7.34 ppm. rsc.org The vinyl protons show distinct signals due to their coupling; the proton on C4 (adjacent to the phenyl group) appears as a doublet at approximately δ 6.45 ppm with a large coupling constant (J ≈ 15.8 Hz), indicative of a trans configuration, while the proton on C5 gives a multiplet signal further downfield. rsc.org The aliphatic protons of the pentenoic acid chain at C2 and C3 resonate as multiplets around δ 2.53–2.49 ppm. rsc.org The acidic proton of the carboxylic acid group is often observed as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position, around δ 179.7 ppm. rsc.org The carbons of the phenyl ring resonate in the aromatic region (δ 126.3–140.6 ppm). rsc.org The olefinic carbons (C4 and C5) also show characteristic shifts. The other aliphatic carbons (C2 and C3) appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-5-Phenylpent-4-enoic acid

| Atom | ¹H Chemical Shift (δ ppm) [Multiplicity, J (Hz)] | ¹³C Chemical Shift (δ ppm) |

| H-2 | 2.53 - 2.49 (m) rsc.org | 33.2 rsc.org |

| H-3 | 2.53 - 2.49 (m) rsc.org | 30.3 rsc.org |

| H-4 | 6.12 - 6.04 (m) rsc.org | 127.9 rsc.org |

| H-5 | 6.34 (d, J = 15.7) rsc.org | 146.8 rsc.org |

| Phenyl-H | 7.34 - 7.18 (m) rsc.orgrsc.org | 126.3, 128.6 rsc.org |

| COOH | 10.7 (br s) rsc.org | 179.7 rsc.org |

| Phenyl-C (ipso) | - | 140.6 rsc.org |

Data obtained in CDCl₃. Chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of molecules like this compound and its derivatives. researchgate.net

COSY (Correlation Spectroscopy): COSY experiments establish correlations between protons that are coupled to each other. For instance, in a derivative of this compound, sequential COSY correlations can confirm the substructure from C2 to C5. asm.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, it can definitively link the proton signals of the aliphatic chain to their corresponding carbon atoms. soton.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In a related compound, HMBC correlations were observed from protons H-7 and H-11 to carbon C-5, and from H-5 to C-6, which helped in establishing the presence of a 3-hydroxy-5-phenyl-4-pentenoic acid unit. asm.orghelsinki.fi

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.netresearchgate.netrsc.org It is often coupled with chromatographic methods for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of this compound and its metabolites. researchgate.netresearchgate.netrsc.org The compound can be separated from other components in a mixture using a reversed-phase column and then detected by the mass spectrometer. researchgate.net Electrospray ionization (ESI) is a common ionization method used in LC-MS, which can generate protonated molecules [M+H]⁺ or other adducts. rsc.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which helps in confirming the molecular formula. rsc.org For instance, the molecular weight and ion fragmentation patterns can be determined to confirm the identity of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of this compound, particularly for volatile derivatives. soton.ac.uk In some studies, GC-MS analysis has been used to identify reaction products, where the fragmentation pattern in the mass spectrum provides structural information. For example, the observation of a fragment ion peak at m/z 121 in the GC-EIMS of a related tetrahydrofuran (B95107) derivative was indicative of a five-membered ring structure. soton.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.orgsemanticscholar.org The IR spectrum of this compound shows characteristic absorption bands corresponding to the different vibrational modes of its functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak around 1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring are observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-H stretching vibrations of the aromatic and vinyl groups are typically found above 3000 cm⁻¹, while the aliphatic C-H stretching appears below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Alkene | C=C stretch | ~1650-1600 |

| Aromatic Ring | C=C stretch | ~1600-1450 |

| Vinyl/Aromatic | C-H stretch | >3000 |

| Aliphatic | C-H stretch | <3000 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purification of this compound from reaction mixtures and for assessing its purity. The choice of chromatographic technique depends on the scale of the separation and the specific properties of the compound and its contaminants.